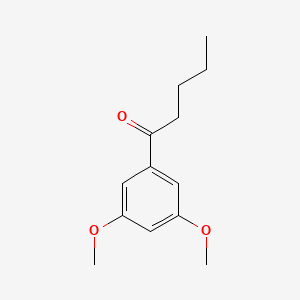

1-(3,5-Dimethoxyphenyl)pentan-1-one

Description

Significance of Aryl Ketones and Dimethoxyphenyl Moieties in Contemporary Organic Chemistry

Aryl ketones represent a significant class of organic compounds characterized by a carbonyl group bonded to an aromatic ring and an alkyl or aryl group. fiveable.mewikipedia.org These structures are not merely of academic interest; they serve as crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and fragrances. fiveable.menih.gov The presence of both an aromatic ring and a carbonyl group allows for a variety of chemical transformations, such as nucleophilic addition, oxidation, and reduction reactions. smolecule.comnumberanalytics.com Furthermore, the aromatic portion of aryl ketones can undergo electrophilic substitution reactions, enabling the introduction of additional functional groups. smolecule.com Their versatility makes them valuable building blocks in the construction of more complex molecular architectures. fiveable.menih.gov

The dimethoxyphenyl moiety, particularly the 3,5-disubstitution pattern, is a recurring structural motif in numerous biologically active compounds and natural products. nih.govresearchgate.net The methoxy (B1213986) groups (-OCH₃) are known to influence a molecule's electronic properties and can enhance its biological activity. sciforum.net These groups can participate in hydrogen bonding as acceptors and affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The presence of dimethoxy groups on a phenyl ring can also enhance the resonance stabilization of radical intermediates, which is a key factor in the antioxidant capacity of certain compounds. smolecule.com In medicinal chemistry, the aromatic nature of the phenyl ring provides a rigid scaffold that is crucial for binding to biological targets like proteins and nucleic acids through various non-covalent interactions. jocpr.com

Scope of Academic Inquiry for 1-(3,5-Dimethoxyphenyl)pentan-1-one

Academic research on this compound explores its synthesis, chemical properties, and potential applications. The compound, with the chemical formula C₁₃H₁₈O₃ and a molecular weight of approximately 222.28 g/mol , is typically synthesized through methods such as the Friedel-Crafts acylation or variations thereof, often starting from precursors like 3,5-dimethoxybenzene or 3,5-dimethoxybenzoic acid. smolecule.commolbase.com

The primary areas of investigation for this compound and its close analogs include their potential biological activities. For instance, studies on structurally similar methoxy-substituted aryl ketones have indicated anti-inflammatory properties. smolecule.com These effects are thought to occur through the inhibition of pathways such as the NF-κB pathway and the downregulation of enzymes like COX-2 and inducible nitric oxide synthase (iNOS). smolecule.com Furthermore, the dimethoxyphenyl group suggests a potential for antioxidant activity, as the methoxy substituents can stabilize phenoxyl radicals formed during the scavenging of free radicals. smolecule.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 5333-29-9 |

| Synonyms | 3',5'-Dimethoxyvalerophenone, 1-(3,5-Dimethoxyphenyl)-1-pentanone |

| Physical State | Likely a crystalline powder or oil chemicalbook.com |

| Solubility | Expected to be soluble in organic solvents numberanalytics.com |

Overview of Closely Related Structural Analogs and Their Research Context

The study of this compound is often contextualized by the research on its structural analogs. These related compounds provide valuable insights into structure-activity relationships.

One notable analog is 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one , which is known as a metabolite of the drug tofisopam. chemicalbook.com This highlights the relevance of the core structure in metabolic pathways. Another related class of compounds are the 1-arylalkane-5-ones derived from phenol (B47542) or pyrocatechol, which have been isolated from natural sources and synthesized for physiological testing. lookchem.com

The table below presents a selection of structurally related compounds and their research significance.

| Compound Name | Structural Difference from this compound | Research Context |

| 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one | Contains an additional dimethoxybenzoyl group and a different ketone position. chemicalbook.com | A known metabolite of the anxiolytic drug tofisopam. chemicalbook.com |

| 1-(4'-hydroxyphenyl)tetradecan-5-one | A single hydroxyl group instead of two methoxy groups and a much longer alkyl chain. lookchem.com | Synthesized to confirm the structure of natural products and for physiological testing. lookchem.com |

| 1,5-bis(2,6-dimethoxyphenyl)-1,4-pentadien-3-one | Two dimethoxyphenyl groups and a pentadienone core. sigmaaldrich.com | Part of a collection of unique chemicals for early discovery research. sigmaaldrich.com |

| Fluoxetine | A phenylpropylamine structure with a trifluoromethylphenyl ether group. wikipedia.org | A well-known antidepressant (SSRI), demonstrating the pharmaceutical relevance of phenylalkylamine scaffolds. wikipedia.org |

| 3,5-Dimethoxyphenol (B141022) | A hydroxyl group instead of the pentanoyl chain. chemicalbook.com | Used as a chemical intermediate and studied as a marker for poisoning from Taxus baccata. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-5-6-13(14)10-7-11(15-2)9-12(8-10)16-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOSSZOACCZAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277068 | |

| Record name | 1-(3,5-dimethoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-29-9 | |

| Record name | 1-(3,5-Dimethoxyphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 619 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC619 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-dimethoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-DIMETHOXYVALEROPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3,5 Dimethoxyphenyl Pentan 1 One and Its Derivatives

Direct Synthesis Strategies for the Pentan-1-one Moiety

Several classical and modern synthetic reactions can be employed for the direct construction of the 1-(3,5-dimethoxyphenyl)pentan-1-one core structure.

Carbonyl Condensation Reactions

Carbonyl condensation reactions, such as the Claisen-Schmidt condensation, provide an indirect route to the target compound by first forming an α,β-unsaturated ketone (a chalcone (B49325) analog), which is subsequently reduced. nih.govchemspider.com For instance, the reaction of 3,5-dimethoxybenzaldehyde (B42067) with a suitable ketone under basic conditions, such as in the presence of sodium hydroxide (B78521) in an ethanol/water mixture, can yield a chalcone-like intermediate. chemspider.com This intermediate, 1-(3,5-dimethoxyphenyl)pent-2-en-1-one, can then be selectively reduced at the carbon-carbon double bond to afford the saturated ketone, this compound. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation over palladium on carbon. prepchem.com

A general scheme for this two-step approach is presented below:

Step 1: Condensation: 3,5-Dimethoxybenzaldehyde + Butan-2-one → 1-(3,5-Dimethoxyphenyl)pent-2-en-1-one

Step 2: Reduction: 1-(3,5-Dimethoxyphenyl)pent-2-en-1-one + H₂/Pd-C → this compound

This method is advantageous due to the ready availability of the starting materials and the generally high yields of the condensation step. thieme-connect.de

Acylation Reactions, Including Friedel-Crafts Variants

Friedel-Crafts acylation is a powerful and direct method for the formation of aryl ketones. scirp.org In this reaction, an acyl group is introduced onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, 1,3-dimethoxybenzene (B93181) can be acylated with pentanoyl chloride or pentanoic anhydride (B1165640).

The reaction is typically carried out using a Lewis acid such as aluminum chloride (AlCl₃). However, for activated aromatic rings like 1,3-dimethoxybenzene, milder catalysts or conditions may be employed to avoid side reactions. The use of solid acid catalysts like zeolites has also been explored for Friedel-Crafts acylations, offering advantages in terms of catalyst reusability and reduced waste. scirp.org

| Acylating Agent | Catalyst | Solvent | Outcome |

| Pentanoyl chloride | AlCl₃ | Dichloromethane | Formation of this compound |

| Pentanoic anhydride | Zeolite | Acetic acid | High selectivity for the para-acylated product in related systems |

It is important to note that the regioselectivity of Friedel-Crafts acylation on substituted benzenes can be a concern, but the symmetrical nature of 1,3-dimethoxybenzene directs acylation to the 4-position, which is sterically favored and electronically activated, leading to the desired product.

Oxidation of Corresponding Alcohol Precursors

The oxidation of a secondary alcohol is a common and efficient method for the synthesis of ketones. In this approach, the precursor alcohol, 1-(3,5-dimethoxyphenyl)pentan-1-ol, is oxidized to yield this compound. A wide array of oxidizing agents can be utilized for this transformation, with the choice often depending on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Commonly used oxidizing agents include:

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC).

Dess-Martin periodinane (DMP), which is known for its mild reaction conditions.

Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (B87167) (DMSO).

The precursor alcohol, 1-(3,5-dimethoxyphenyl)pentan-1-ol, can be readily synthesized via the Grignard reaction, as discussed in the following section.

Application of Organometallic Reagents (e.g., Grignard Reactions, Reductive Lithiation and Trapping with Electrophiles)

Organometallic reagents are invaluable tools in organic synthesis for the formation of carbon-carbon bonds. The Grignard reaction is a classic example, providing a route to the alcohol precursor of this compound. mnstate.edumiracosta.edulibretexts.org The Grignard reagent, butylmagnesium bromide, can be added to 3,5-dimethoxybenzaldehyde to form 1-(3,5-dimethoxyphenyl)pentan-1-ol. mnstate.edu This secondary alcohol can then be oxidized to the target ketone as described in the previous section.

Alternatively, a Grignard reagent derived from 3,5-dimethoxybromobenzene can be reacted with pentanal. The subsequent oxidation of the resulting secondary alcohol would also yield this compound.

Reductive lithiation is another powerful technique that can be used to generate organolithium species. acs.orgconicet.gov.ar For instance, treatment of a phenyl thioether with an aromatic radical anion can generate an alkyllithium, which can then be trapped with an electrophile. While direct application to the synthesis of this compound is not explicitly detailed in readily available literature, one could envision a strategy where a lithiated 3,5-dimethoxybenzene species is reacted with a suitable pentanoyl electrophile.

Homologation of Aryl Ketones via C-C Bond Cleavage Pathways

Recent advancements in organic synthesis have introduced novel strategies for the homologation of aryl ketones, which involve the extension of a carbon chain. researchgate.netnih.govresearchgate.net One such method involves the transition metal-catalyzed cleavage of the Ar-C(O) bond of an aryl ketone and subsequent cross-coupling with an alkenol. researchgate.netnih.govresearchgate.net This multi-carbon homologation can transform a simpler aryl ketone into a more complex one, such as this compound.

For example, a suitable aryl ketone precursor could be subjected to a ligand-promoted, palladium-catalyzed reaction with an appropriate alkenol to introduce the pentanoyl side chain. nih.gov This methodology is particularly useful for the late-stage diversification of complex molecules and demonstrates the power of C-C bond activation in modern organic synthesis. nih.gov

Synthesis of Chemically Diverse Structural Analogs and Derivatives

The synthetic methodologies described above can be adapted to create a wide array of structural analogs and derivatives of this compound. This chemical diversity is crucial for exploring structure-activity relationships in various applications.

For instance, by employing different substituted benzaldehydes or aryl Grignard reagents in the condensation or organometallic routes, analogs with varied substitution patterns on the aromatic ring can be synthesized. nih.gov Similarly, the length and branching of the alkyl chain can be modified by using different ketones in the condensation step or different Grignard reagents.

Furthermore, the ketone functionality of this compound serves as a handle for further derivatization. For example, it can undergo reductive amination to produce the corresponding amine, or it can be used as a starting material for the synthesis of heterocyclic compounds. The synthesis of aminomethyl derivatives of related curcumin (B1669340) analogs has been reported, highlighting the potential for creating new bioactive compounds. nih.gov

The table below summarizes some potential synthetic modifications to generate analogs of this compound.

| Starting Material Modification | Synthetic Route | Resulting Analog |

| Use of 3,4,5-trimethoxybenzaldehyde | Carbonyl Condensation | 1-(3,4,5-Trimethoxyphenyl)pentan-1-one |

| Use of hexanoyl chloride | Friedel-Crafts Acylation | 1-(3,5-Dimethoxyphenyl)hexan-1-one |

| Use of propylmagnesium bromide with 3,5-dimethoxybenzaldehyde | Grignard Reaction and Oxidation | 1-(3,5-Dimethoxyphenyl)butan-1-one |

| Reaction with primary amines | Reductive Amination | N-Alkyl-1-(3,5-dimethoxyphenyl)pentan-1-amine |

By systematically applying these synthetic strategies, a rich library of analogs and derivatives of this compound can be generated for further investigation.

Strategies for Modulating Alkyl Chain Lengths

The length of the alkyl chain in 1-(3,5-dimethoxyphenyl)alkanones can be systematically varied through the alkylation of enolates derived from a suitable precursor, such as 1-(3,5-dimethoxyphenyl)ethanone. This method provides a versatile route to a homologous series of ketones.

The general strategy involves the deprotonation of the α-carbon of the ketone with a strong base to form a nucleophilic enolate, followed by an SN2 reaction with an appropriate alkyl halide. libretexts.orgyoutube.com The choice of base and reaction conditions is crucial for the selective formation of the desired product. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete conversion to the enolate and to minimize side reactions such as self-condensation. libretexts.org

The reaction proceeds as follows:

Enolate Formation: 1-(3,5-dimethoxyphenyl)ethanone is treated with a strong base, such as LDA, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the corresponding lithium enolate.

Alkylation: The enolate is then reacted with an alkyl halide (R-X, where R is the desired alkyl group and X is a halide) to introduce the new alkyl chain. openstax.org

This methodology allows for the synthesis of a variety of 1-(3,5-dimethoxyphenyl)alkanones by simply changing the alkyl halide used in the second step. For instance, to synthesize a ketone with a hexanoyl group, one would use butyl bromide as the alkylating agent.

Table 1: Examples of Alkylating Agents for Chain Elongation

| Desired Ketone | Starting Material | Alkylating Agent |

| 1-(3,5-Dimethoxyphenyl)propan-1-one | 1-(3,5-Dimethoxyphenyl)ethanone | Methyl iodide |

| 1-(3,5-Dimethoxyphenyl)butan-1-one | 1-(3,5-Dimethoxyphenyl)ethanone | Ethyl bromide |

| 1-(3,5-Dimethoxyphenyl)hexan-1-one | 1-(3,5-Dimethoxyphenyl)ethanone | Butyl bromide |

This approach is highly efficient for primary alkyl halides. Secondary halides may react more slowly, and tertiary halides are generally unsuitable due to the competing E2 elimination reaction. openstax.org

Introduction of Alternative Aromatic Substitution Patterns

The substitution pattern on the aromatic ring of this compound can be altered by employing different substituted aromatic starting materials in a Friedel-Crafts acylation reaction. libretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction is a cornerstone of aromatic ketone synthesis.

The standard procedure involves the reaction of a substituted anisole (B1667542) or a similar electron-rich aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring.

For example, to synthesize a derivative with a different substitution pattern, one could start with a differently substituted dimethoxybenzene or a related aromatic ether. The choice of the aromatic precursor directly dictates the final substitution pattern of the resulting ketone.

Table 2: Friedel-Crafts Acylation for Varied Aromatic Substitution

| Target Ketone | Aromatic Substrate | Acylating Agent | Catalyst |

| 1-(2,4-Dimethoxyphenyl)pentan-1-one | 1,3-Dimethoxybenzene | Valeryl chloride | AlCl₃ |

| 1-(3,4-Dimethoxyphenyl)pentan-1-one | 1,2-Dimethoxybenzene (Veratrole) | Valeryl chloride | AlCl₃ |

| 1-(2,5-Dimethoxyphenyl)pentan-1-one | 1,4-Dimethoxybenzene | Valeryl chloride | AlCl₃ |

It is important to note that the presence of strongly deactivating groups on the aromatic ring can hinder or prevent the Friedel-Crafts acylation from occurring. libretexts.org

Synthesis of Hydroxylated and Halogenated Dimethoxyphenyl Ketones

The introduction of hydroxyl or halogen substituents onto the aromatic ring of dimethoxyphenyl ketones can be achieved through various synthetic strategies, providing access to a wider range of derivatives with potentially altered biological activities.

Hydroxylated Derivatives:

A common method for the synthesis of hydroxylated aryl ketones is the Fries rearrangement . wikipedia.orgbyjus.comorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.com The synthesis of a hydroxylated derivative of this compound could be envisioned starting from a suitable dimethoxyphenol. For instance, 3,5-dimethoxyphenol (B141022) can be acylated with valeryl chloride to form the corresponding ester, which can then undergo a Fries rearrangement to yield 1-(2-hydroxy-4,6-dimethoxyphenyl)pentan-1-one and/or 1-(4-hydroxy-2,6-dimethoxyphenyl)pentan-1-one. The ratio of the ortho and para products can be controlled by the reaction conditions, such as temperature and solvent polarity. wikipedia.orgbyjus.com Lower temperatures generally favor the para product, while higher temperatures favor the ortho product. byjus.com

A reported synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropan-1-one (B1607437) utilized the reaction of 3,5-dimethoxyphenol with 3-phenylpropanoic acid in the presence of boron trifluoride etherate. rsc.org

Halogenated Derivatives:

Halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution. The electron-rich nature of the 3,5-dimethoxyphenyl ring system makes it susceptible to halogenation. Reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent can be used for bromination. wku.edu The position of halogenation will be directed by the activating methoxy (B1213986) groups, likely occurring at the C2, C4, or C6 positions. For 1,3,5-trimethoxybenzene, bromination has been shown to occur at the position between two methoxy groups. wku.eduresearchgate.net

A study on the bromination of activated aromatic systems provides a greener approach using reagents that avoid highly oxidative agents and metal catalysts. wku.edu

Synthetic Pathways for Pentan-2-one Isomers and Derivatives

The synthesis of the isomeric 1-(3,5-dimethoxyphenyl)pentan-2-one requires a different synthetic approach than the Friedel-Crafts acylation used for the pentan-1-one isomer. A plausible route involves the creation of the carbon-carbon bond between the aromatic ring and the second carbon of the pentanone chain.

One potential pathway could involve a Grignard reaction. 3,5-Dimethoxybromobenzene can be converted to the corresponding Grignard reagent, 3,5-dimethoxyphenylmagnesium bromide. This nucleophile can then be reacted with a suitable electrophile, such as but-1-en-2-one (methyl vinyl ketone), in a conjugate addition reaction to form the desired carbon skeleton. Subsequent workup would yield the target ketone.

Alternatively, a multi-step synthesis could be employed:

Grignard Addition: Reaction of 3,5-dimethoxyphenylmagnesium bromide with butanal would yield 1-(3,5-dimethoxyphenyl)butan-1-ol.

Oxidation: Oxidation of the resulting secondary alcohol using a mild oxidizing agent such as pyridinium chlorochromate (PCC) would furnish the corresponding ketone, 1-(3,5-dimethoxyphenyl)butan-1-one.

Alpha-Alkylation: The ketone can then be deprotonated at the alpha position with a strong base like LDA and alkylated with methyl iodide to introduce the final methyl group, yielding 1-(3,5-dimethoxyphenyl)pentan-2-one.

Derivatization from Phenolic or Anilino Precursors in Ketone Synthesis

Phenolic Precursors:

As previously mentioned in section 2.2.3, the Fries rearrangement is a powerful method for synthesizing hydroxy aryl ketones directly from phenolic precursors. wikipedia.orgbyjus.comorganic-chemistry.org A phenolic ester, formed by the reaction of a phenol (B47542) with an acyl chloride or anhydride, rearranges to an ortho- or para-hydroxyaryl ketone in the presence of a Lewis acid catalyst. byjus.com This method allows for the strategic placement of a hydroxyl group on the aromatic ring.

Table 3: Fries Rearrangement for Hydroxyketone Synthesis

| Phenolic Precursor | Acylating Agent | Product (after rearrangement) |

| 3,5-Dimethoxyphenol | Valeroyl chloride | 1-(2-Hydroxy-4,6-dimethoxyphenyl)pentan-1-one and/or 1-(4-Hydroxy-2,6-dimethoxyphenyl)pentan-1-one |

| 3-Methoxyphenol | Valeroyl chloride | 1-(2-Hydroxy-4-methoxyphenyl)pentan-1-one and/or 1-(4-Hydroxy-2-methoxyphenyl)pentan-1-one |

Anilino Precursors:

The Houben-Hoesch reaction provides a method for synthesizing aryl ketones from anilino or other electron-rich aromatic precursors and a nitrile. wikipedia.org The reaction is a type of Friedel-Crafts acylation where the nitrile, in the presence of a Lewis acid and hydrogen chloride, forms an electrophilic species that attacks the activated aromatic ring. wikipedia.org An imine intermediate is formed, which is then hydrolyzed to the corresponding ketone upon aqueous workup. wikipedia.org

For the synthesis of an amino-substituted derivative of this compound, one could envision reacting 3,5-dimethoxyaniline (B133145) with valeronitrile (B87234) in the presence of a Lewis acid catalyst like zinc chloride and gaseous HCl. This would lead to the formation of 1-(4-amino-3,5-dimethoxyphenyl)pentan-1-one after hydrolysis.

Chemical Reactivity and Transformation Pathways of 1 3,5 Dimethoxyphenyl Pentan 1 One

Reactions Involving the Ketone Carbonyl Group

The carbonyl group is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond.

The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. smolecule.com This fundamental reaction can lead to the formation of various addition products. For instance, the reaction with organometallic reagents like Grignard reagents or organolithium compounds would result in the formation of a tertiary alcohol after acidic workup. The general mechanism involves the nucleophile attacking the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Ketones readily react with hydroxylamine (B1172632) to form oximes. wikipedia.orgbyjus.com This condensation reaction is typically carried out in a weakly acidic medium to facilitate the elimination of a water molecule. byjus.com The reaction of 1-(3,5-dimethoxyphenyl)pentan-1-one with hydroxylamine would yield this compound oxime. The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. scribd.com

Furthermore, the resulting oxime can be converted to its O-acetyl derivative. This is typically achieved by reacting the oxime with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

Table 1: Oxime Formation Reaction

| Reactant | Reagent | Product |

| This compound | Hydroxylamine (NH2OH) | This compound oxime |

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely to an alkane. smolecule.com

Reduction to Alcohols: The use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(3,5-dimethoxyphenyl)pentan-1-ol. These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

Reduction to Alkanes: More vigorous reduction methods are required to deoxygenate the carbonyl group completely to a methylene (B1212753) group, yielding 1-(3,5-dimethoxyphenyl)pentane. Common methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures).

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, exhibits enhanced reactivity. msu.edulibretexts.org This is due to the ability of the carbonyl group to stabilize an adjacent negative charge or radical.

Enolization: In the presence of either acid or base, ketones can exist in equilibrium with their enol tautomers. msu.edu For this compound, enolization would involve the formation of a double bond between the carbonyl carbon and the alpha-carbon of the pentyl chain, with a hydroxyl group on the former carbonyl carbon. This enol intermediate is a key species in many reactions at the alpha-position. libretexts.org

Radical Pathways: While less common than ionic pathways for ketones, radical reactions can be initiated at the alpha-position under specific conditions, such as with the use of certain radical initiators or photochemical activation. These reactions can lead to a variety of products, including dimers or products of radical substitution.

Reactions of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic attack by the two methoxy (B1213986) groups.

The two methoxy groups are strong activating groups and are ortho, para-directors. uci.edu This means they increase the electron density of the aromatic ring, making it more nucleophilic and directing incoming electrophiles to the positions ortho and para to them. masterorganicchemistry.comdalalinstitute.com In the case of the 3,5-dimethoxyphenyl group, the positions ortho to both methoxy groups are the 2- and 6-positions, and the position para to one and ortho to the other is the 4-position.

Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, will predominantly occur at the 2-, 4-, and 6-positions of the aromatic ring. masterorganicchemistry.comlibretexts.org The pentanoyl group, being a deactivating meta-director, will have a lesser influence on the substitution pattern compared to the strongly activating methoxy groups.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| Methoxy (-OCH3) | 3, 5 | Activating | Ortho, Para |

| Pentanoyl (-COC4H9) | 1 | Deactivating | Meta |

Functional Group Interconversions on the Aromatic Moiety

The 3,5-dimethoxyphenyl group is a key feature of the molecule, and its reactivity is heavily influenced by the two electron-donating methoxy (-OCH₃) groups. These groups activate the aromatic ring towards electrophilic aromatic substitution and can themselves be the site of chemical modification.

Demethylation: The ether linkages of the methoxy groups can be cleaved to yield the corresponding phenolic compounds. A common method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). google.com A regioselective process has been described for the demethylation of polymethoxy-substituted aromatic ketones using an excess of a Lewis acid in an organic solvent. google.com Applying this methodology, this compound could be selectively demethylated. For instance, using a controlled amount of a Lewis acid could potentially lead to the monodemethylated product, 1-(3-hydroxy-5-methoxyphenyl)pentan-1-one, or with excess reagent, to the fully demethylated 1-(3,5-dihydroxyphenyl)pentan-1-one. This transformation is valuable for accessing phenol (B47542) derivatives, which can undergo further reactions such as O-alkylation or esterification.

Electrophilic Aromatic Substitution: The two methoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. scielo.org.mx In this compound, the positions ortho to both methoxy groups (C2 and C6) and the position para to both (C4) are activated. The pentanoyl group at C1 creates some steric hindrance, but the electronic activation is significant. scielo.org.mx Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur primarily at the C2, C4, and C6 positions of the aromatic ring. The high electron density of the ring makes it highly susceptible to attack by electrophiles. dalalinstitute.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Catalyst | Potential Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-(2-Nitro-3,5-dimethoxyphenyl)pentan-1-one and/or 1-(4-Nitro-3,5-dimethoxyphenyl)pentan-1-one |

| Bromination | Br₂ / FeBr₃ | 1-(2-Bromo-3,5-dimethoxyphenyl)pentan-1-one and/or 1-(4-Bromo-3,5-dimethoxyphenyl)pentan-1-one |

| Acylation | CH₃COCl / AlCl₃ | 1-(2-Acetyl-3,5-dimethoxyphenyl)pentan-1-one and/or 1-(4-Acetyl-3,5-dimethoxyphenyl)pentan-1-one |

Multi-Component Reactions and Cyclization Pathways

The ketone functionality, particularly the enolizable α-protons on the pentanoyl chain, allows this compound to participate in a range of carbon-carbon bond-forming reactions and subsequent cyclizations to form complex heterocyclic structures.

The Michael addition is a fundamental reaction involving the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net The enolate of this compound, generated by treatment with a suitable base (e.g., sodium ethoxide, LDA), can act as a soft nucleophile and add to chalcones (1,3-diaryl-2-propen-1-ones). scielo.org.mx This reaction leads to the formation of a 1,5-dicarbonyl compound, which is a versatile intermediate for further synthetic transformations. scielo.org.mx The reaction is driven by the formation of a stable carbon-carbon single bond.

The general pathway involves:

Deprotonation of the α-carbon of the pentanoyl group to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the β-carbon of the chalcone (B49325).

Protonation of the resulting enolate to yield the 1,5-dicarbonyl product.

Table 2: Illustrative Michael Addition Products with Chalcones

| Michael Donor | Michael Acceptor (Chalcone) | Base | Illustrative Product |

|---|---|---|---|

| This compound | 1,3-Diphenyl-2-propen-1-one | NaOEt | 2-(2-Oxo-2-phenylethyl)-1-(3,5-dimethoxyphenyl)-3-phenylpentan-1-one |

| This compound | 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one | NaOEt | 3-(4-Chlorophenyl)-2-(2-oxo-2-phenylethyl)-1-(3,5-dimethoxyphenyl)pentan-1-one |

| This compound | 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one | NaOEt | 3-(4-Methoxyphenyl)-2-(2-oxo-2-phenylethyl)-1-(3,5-dimethoxyphenyl)pentan-1-one |

Ketones are cornerstone substrates for the synthesis of a vast array of heterocycles. This compound can serve as a precursor for various heterocyclic systems, such as pyrimidines, pyrazoles, and benzodiazepines, often via an initial condensation or Michael addition step to form a key intermediate. researchgate.netscirp.org

For example, chalcones derived from the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde can be used to synthesize pyrimidines. jmolecularsci.com Similarly, this compound can be converted into a 1,3-dicarbonyl intermediate which can then undergo cyclocondensation. A well-established route to pyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com

A plausible pathway to a pyrimidine (B1678525) derivative could involve:

Base-catalyzed Claisen condensation of this compound with an ester (e.g., ethyl formate) to generate a 1,3-dicarbonyl intermediate.

Cyclocondensation of this intermediate with a reagent like guanidine, urea, or thiourea (B124793) to form the corresponding substituted pyrimidine ring. researchgate.net

Similarly, condensation with hydrazine derivatives would lead to pyrazoles, while reaction with o-phenylenediamine (B120857) could yield benzodiazepine (B76468) structures. researchgate.netlew.ro These reactions highlight the utility of this ketone as a building block for creating diverse and potentially bioactive heterocyclic scaffolds. jmolecularsci.com

Mechanistic Investigations of Key Chemical Transformations

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Beyond ionic pathways, this compound can undergo radical reactions. The generation of an α-carbonyl radical is a key step in many oxidative transformations. This radical species can be formed by the abstraction of a hydrogen atom from the α-carbon (the methylene group adjacent to the carbonyl) by a potent radical initiator. nih.gov

The mechanism can be initiated by photolysis or thermolysis of a radical initiator (e.g., peroxides) or through photoredox catalysis. The resulting α-carbonyl radical is stabilized by resonance with the adjacent carbonyl group. Once formed, this radical can participate in various subsequent reactions, such as addition to unsaturated bonds or fragmentation processes. beilstein-journals.org While specific studies on this compound are not prevalent, the general mechanism is well-understood for ketones. nih.govnih.gov The stability and reactivity of the generated radical would be influenced by the electronic nature of the 3,5-dimethoxyphenyl group.

Many of the transformations involving this compound are facilitated by catalysts, which operate through a closed-loop catalytic cycle. For the Michael addition described in section 3.3.1, a base-catalyzed cycle is illustrative.

A plausible catalytic cycle for the base-catalyzed Michael addition:

Catalyst Activation: A basic catalyst (e.g., ethoxide, OEt⁻) deprotonates the α-carbon of this compound, generating the nucleophilic enolate and regenerating the catalyst's conjugate acid (EtOH).

Nucleophilic Attack: The enolate attacks the β-carbon of the chalcone, forming a new carbon-carbon bond and generating a new, resonance-stabilized enolate intermediate.

Protonation & Catalyst Regeneration: The enolate intermediate is protonated by the conjugate acid of the catalyst (EtOH) formed in the first step. This step yields the final 1,5-dicarbonyl product and, crucially, regenerates the basic catalyst (OEt⁻), allowing it to participate in a new cycle.

This cycle continues until the limiting reagent is consumed. Understanding such cycles is fundamental to developing more efficient, selective, and sustainable synthetic methods. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering precise information about the atomic arrangement within a molecule.

Proton (¹H) NMR Analysis for Detailed Structural Confirmation

¹H NMR spectroscopy would be used to determine the number of distinct proton environments and their neighboring protons in 1-(3,5-Dimethoxyphenyl)pentan-1-one. The expected spectrum would show characteristic signals for the aromatic protons on the 3,5-dimethoxyphenyl ring, the protons of the two methoxy (B1213986) groups, and the protons of the pentanoyl chain. The chemical shift, integration, and multiplicity (splitting pattern) of each signal would be critical for assigning each proton to its specific location in the molecule.

Carbon-13 (¹³C) NMR Analysis, Including APT Techniques

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. For this compound, this would include the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the carbons of the alkyl chain. An Attached Proton Test (APT) experiment would further differentiate these carbon signals based on the number of attached protons. libretexts.orgtandfonline.com In an APT spectrum, quaternary carbons (like the carbonyl carbon and the aromatic carbons at positions 1, 3, and 5) and methylene (B1212753) (CH₂) carbons would appear as negative signals, while methine (CH) and methyl (CH₃) carbons would show as positive signals. libretexts.orgtandfonline.com This provides an invaluable layer of information for definitive signal assignment. tandfonline.comresearchgate.net

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connections within the pentanoyl chain and to confirm the substitution pattern on the aromatic ring. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. sigmaaldrich.comaist.go.jp

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the different fragments of the molecule, for instance, by showing a correlation from the protons on the methylene group adjacent to the carbonyl group to the carbonyl carbon itself, and to the quaternary aromatic carbon at position 1. sigmaaldrich.comaist.go.jp

Gaussian-Distributed Atomic Orbital (GIAO) Method for Theoretical NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict the NMR chemical shifts of a molecule. By creating a theoretical model of this compound, the GIAO method could calculate its expected ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental data to confirm the structural assignment and to resolve any ambiguities in the spectral interpretation.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) group in the ketone, typically around 1680-1700 cm⁻¹. Other significant absorptions would include those for the C-O stretching of the methoxy groups and the C-H stretching of the aromatic and aliphatic parts of the molecule.

While the principles of these analytical techniques are well-established, their specific application to this compound cannot be detailed without access to the primary experimental data. Further research and publication of the synthesis and characterization of this compound are required to complete this analysis.

Fourier Transform Raman (FT-Raman) Spectroscopy and Comprehensive Vibrational Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful tool for analyzing the molecular structure of compounds. americanpharmaceuticalreview.com While FT-IR spectroscopy measures the absorption of infrared radiation, FT-Raman spectroscopy is a scattering technique that provides complementary information. americanpharmaceuticalreview.com For a molecule like this compound, which possesses a center of symmetry, certain vibrational modes may be active in Raman but not in IR, and vice-versa, making the combined use of both techniques essential for a complete vibrational analysis.

The vibrational modes of this compound can be assigned to specific functional groups. For instance, the aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov The stretching vibrations of the methyl (CH₃) groups of the methoxy substituents are expected between 3050 and 2900 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration is a strong and characteristic band, while the C-O-C stretching modes of the methoxy groups also give rise to distinct peaks. researchgate.net The low-frequency region of the Raman spectrum (<100 cm⁻¹) is particularly insightful as it relates to crystal lattice vibrations, which can be crucial for studying polymorphism. sci-hub.se

A detailed vibrational analysis often involves comparing the experimental FT-Raman spectrum with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). sci-hub.se This comparison aids in the precise assignment of observed vibrational bands to specific molecular motions. sci-hub.se

Potential Energy Distribution (PED) Analysis for Band Assignment

To definitively assign the vibrational bands observed in the FT-IR and FT-Raman spectra, a Potential Energy Distribution (PED) analysis is employed. researchgate.netmdpi.com PED analysis is a computational method that decomposes the normal modes of vibration into contributions from various internal coordinates, such as stretching, bending, and torsion. researchgate.net This quantitative analysis provides a much deeper understanding than a simple qualitative inspection of the spectra.

The VEDA (Vibrational Energy Distribution Analysis) program is a commonly used tool for performing PED calculations. researchgate.netresearchgate.net By correlating the experimental vibrational frequencies with the theoretical modes and their corresponding PED contributions, a highly accurate assignment of the vibrational spectrum of this compound can be achieved. For example, a band might be assigned as being composed of 80% C=O stretching, 15% C-C bending, and 5% other motions. This level of detail is invaluable for a rigorous structural characterization. However, it is important to note that the accuracy of PED analysis can be influenced by the complexity of the molecule and the computational methods employed. sci-hub.se

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves two primary purposes: purity assessment and identity confirmation. The gas chromatography component separates the compound from any impurities, and the mass spectrometer provides a mass spectrum that acts as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure and can be used to confirm its identity by comparing it to library spectra or by interpreting the fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This technique can differentiate between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₃H₁₈O₃), HRMS can confirm this exact elemental composition, providing a high degree of confidence in the compound's identity. Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS, as it typically produces quasi-molecular ions with minimal fragmentation, simplifying the interpretation of the mass spectrum. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are the parts of a molecule that absorb light.

For this compound, the primary chromophores are the dimethoxy-substituted benzene (B151609) ring and the carbonyl group. The absorption spectrum is expected to show bands corresponding to π → π* and n → π* transitions. shu.ac.uk

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity. shu.ac.uk The aromatic ring and the carbonyl group both contribute to these transitions.

n → π transitions:* These involve the promotion of a non-bonding electron (from the oxygen atoms of the methoxy and carbonyl groups) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. shu.ac.ukuzh.ch

The solvent used for UV-Vis analysis can influence the positions of the absorption maxima. shu.ac.uk The superposition of vibrational and rotational transitions on the electronic transitions often results in broad absorption bands rather than sharp lines, especially in solution. shu.ac.uk

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity | Involved Orbitals |

| π → π | 200 - 400 | High | π bonding to π antibonding |

| n → π | 250 - 400 | Low | Non-bonding to π antibonding |

X-ray Crystallography for Absolute Solid-State Structure Determination

Analysis of Molecular Conformation and Torsion Angles

A definitive analysis of the molecular conformation of this compound would be contingent on single-crystal X-ray diffraction data. This technique would elucidate the precise three-dimensional arrangement of atoms in the crystalline state. Key parameters to be determined would include the planarity of the 3,5-dimethoxyphenyl ring and the conformation of the pentan-1-one side chain.

A hypothetical data table for such findings is presented below:

| Torsion Angle | Value (°) |

| C(4)-C(3)-O(1)-C(Me1) | Data not available |

| C(6)-C(5)-O(2)-C(Me2) | Data not available |

| C(2)-C(1)-C(O)-C(p1) | Data not available |

| C(1)-C(O)-C(p1)-C(p2) | Data not available |

| Table 1: Hypothetical Torsion Angles for this compound. The atom numbering corresponds to standard IUPAC nomenclature for the substituted phenyl ring and the pentanoyl chain. |

Characterization of Intermolecular Interactions in Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. A thorough crystallographic study would identify and characterize these interactions for this compound. Given the chemical structure, several types of interactions would be anticipated.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected to play a significant role. The oxygen atoms of the carbonyl group and the two methoxy groups can act as hydrogen bond acceptors, interacting with aromatic and aliphatic C-H groups of neighboring molecules.

Dispersion Forces: London dispersion forces, arising from temporary fluctuations in electron density, are ubiquitous and would be a major contributor to the cohesive energy of the crystal lattice. The extent of these forces depends on the molecular surface area and polarizability.

A detailed analysis would quantify the distances and angles of these interactions to determine their strength and significance in the crystal structure.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can readily identify regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

Furthermore, the analysis generates a 2D "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. This plot provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be deconstructed to show the percentage contribution of each type of contact (e.g., H···H, O···H, C···H) to the total Hirshfeld surface area. This allows for a detailed understanding of the relative importance of different interactions in the crystal packing.

A hypothetical table summarizing the contributions of intermolecular contacts from a Hirshfeld analysis is provided below:

| Contact Type | Contribution (%) |

| H···H | Data not available |

| O···H / H···O | Data not available |

| C···H / H···C | Data not available |

| C···C | Data not available |

| Other | Data not available |

| Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area of this compound. |

Until experimental crystallographic data for this compound becomes available, the detailed analysis of its solid-state structure remains a prospective endeavor.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemical investigation records for the compound This compound .

Detailed research findings, which are essential for constructing a scientifically accurate article according to the requested outline, are not present in the public domain for this particular molecule. Studies involving methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of reactivity descriptors have not been published for this compound.

Consequently, it is not possible to generate a thorough and scientifically accurate article that adheres to the specified detailed outline, as the foundational research data is unavailable.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Global and Local Reactivity Descriptors

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing chemical bonding. It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This analysis allows for a clear, chemically intuitive visualization of core and valence electrons, covalent bonds, and lone pairs. wikipedia.org For 1-(3,5-Dimethoxyphenyl)pentan-1-one, an ELF analysis would map the regions of high electron localization. These maps would distinctly show the core electrons of carbon and oxygen atoms, the covalent bonds forming the phenyl ring and the pentanoyl chain, and the lone pairs on the oxygen atoms of the methoxy (B1213986) and carbonyl groups.

The Localized Orbital Locator (LOL) analysis offers a complementary perspective to ELF. While ELF is based on the kinetic energy density of electrons, LOL provides information about the spatial localization of orbitals. q-chem.com In large molecules, canonical orbitals are often delocalized across the entire structure. q-chem.com Localization techniques, such as LOL, transform these into orbitals that correspond to intuitive chemical concepts like sigma (σ) and pi (π) bonds, as well as lone pairs. q-chem.com For this compound, this would help in visualizing the specific bonding arrangements, such as the "banana-bonds" in the double bonds of the aromatic system and the carbonyl group.

A hypothetical ELF analysis for the key functional groups would reveal high ELF values (approaching 1.0) in the regions of covalent bonds and lone pairs, indicating strong electron localization, while lower values would be found in the internuclear regions, characteristic of the boundaries between atomic basins.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for predicting the reactivity of different sites within a molecule. sdiarticle4.com They identify the regions where the electron density changes most significantly upon the addition or removal of an electron. Specifically, the Fukui function ƒ⁻(r) indicates the propensity of a site for electrophilic attack (acting as a nucleophile), while ƒ⁺(r) points to the sites susceptible to nucleophilic attack (acting as an electrophile). sdiarticle4.comschrodinger.com

For this compound, calculating Fukui functions would allow for a quantitative prediction of its reactivity. The carbonyl carbon is expected to be a primary site for nucleophilic attack, which would be indicated by a high ƒ⁺(r) value. Conversely, the oxygen atoms of the methoxy and carbonyl groups, with their lone pairs, along with the electron-rich positions on the aromatic ring, are anticipated to be favorable sites for electrophilic attack, corresponding to high ƒ⁻(r) values.

A dual descriptor, Δf(r), which is the difference between ƒ⁺(r) and ƒ⁻(r), can further refine these predictions. A positive value of Δf(r) signifies an electrophilic site, whereas a negative value indicates a nucleophilic site. sdiarticle4.com

Table 1: Hypothetical Fukui Function Analysis for Selected Atoms in this compound

| Atomic Site | ƒ⁺(r) (Nucleophilic Attack) | ƒ⁻(r) (Electrophilic Attack) | Δf(r) (Dual Descriptor) | Predicted Character |

| Carbonyl Carbon (C=O) | High | Low | Positive | Electrophilic |

| Carbonyl Oxygen (C=O) | Low | High | Negative | Nucleophilic |

| Methoxy Oxygens (-OCH₃) | Low | High | Negative | Nucleophilic |

| Aromatic C (ortho) | Low | Medium | Negative | Nucleophilic |

| Aromatic C (para) | Low | Medium | Negative | Nucleophilic |

Mulliken Atomic Spin Density Calculations for Radical Stability and Regioselectivity

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, providing insights into the distribution of electrons. q-chem.comuni-muenchen.de While it has known limitations, such as a strong dependence on the basis set used, it remains a valuable tool for comparing related molecules or different sites within the same molecule. q-chem.comuni-muenchen.de

In the context of radical reactions, Mulliken spin density calculations become crucial. Spin density represents the spatial distribution of an unpaired electron. By calculating the spin density on each atom in a radical derived from this compound, one can predict the most stable radical form and the regioselectivity of subsequent reactions. For instance, if a hydrogen atom were abstracted, the resulting radical's stability would be influenced by the delocalization of the unpaired electron. High spin density would be expected on the carbon atoms that can best stabilize the radical through resonance, such as the benzylic position or carbons within the aromatic ring. This information is critical for understanding the molecule's behavior in radical-mediated processes.

Simulation of Spectroscopic Properties (e.g., Theoretical NMR, IR, UV-Vis Spectra)

Computational methods allow for the accurate simulation of various spectroscopic properties, which can aid in the interpretation of experimental data.

Theoretical NMR Spectra: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide a powerful tool for structure elucidation. libretexts.orgnmrdb.org For this compound, the ¹H and ¹³C NMR spectra can be simulated. The calculations would predict distinct chemical shifts for the protons and carbons in different chemical environments. For example, the protons of the methoxy groups would appear as a singlet, while the aromatic protons would show a specific splitting pattern. The protons on the pentanoyl chain would exhibit characteristic multiplets due to spin-spin coupling. docbrown.info The presence of a chiral center in some derivatives can lead to diastereotopic protons, which are chemically non-equivalent and produce distinct NMR signals. masterorganicchemistry.com

Theoretical IR Spectra: Infrared (IR) spectroscopy identifies functional groups in a molecule through their vibrational frequencies. Theoretical IR spectra for this compound can be calculated to assign the observed experimental bands to specific vibrational modes. icm.edu.plresearchgate.net Key predicted vibrations would include the C=O stretching of the ketone, C-O stretching of the methoxy ethers, aromatic C=C stretching, and aliphatic C-H stretching modes. Comparing the computed frequencies with experimental data helps confirm the molecular structure. nih.govresearchgate.net

Theoretical UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. nist.gov Time-dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax) of this compound. nih.govresearchgate.net The electronic transitions would likely involve π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group. The calculated spectrum can be compared with the experimental one to understand the electronic properties of the molecule. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | Pentanoyl Chain, Methoxy | 3000-2850 |

| C=O Stretch | Ketone | ~1685 |

| C=C Stretch | Phenyl Ring | 1600-1450 |

| C-O Stretch | Methoxy Ether | 1250-1020 |

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with donor and acceptor groups connected through a π-conjugated system can exhibit significant non-linear optical (NLO) properties. kocaeli.edu.tr These materials are of interest for applications in photonics and optoelectronics. chemicalpapers.comresearchgate.net The NLO response of a molecule is related to its hyperpolarizability. Computational chemistry provides a direct route to calculating the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Chalcone-like structures, which share features with this compound, have been investigated for their NLO properties. chemicalpapers.com The 3,5-dimethoxyphenyl group acts as an electron-donating group, while the carbonyl group has electron-withdrawing character. Although the pentanoyl chain is not fully conjugated, electronic communication between these groups can still lead to an NLO response. Theoretical calculations would involve optimizing the molecular geometry and then computing the NLO parameters. A high hyperpolarizability value would suggest that this compound or its derivatives could be promising candidates for NLO materials. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Studies for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgucr.edu QTAIM analysis partitions a molecule into atomic basins, and the interactions between these basins reveal the nature of the chemical bonds. arxiv.org

Key features of the topology are the critical points (CPs) where the gradient of the electron density is zero. muni.cz A bond critical point (BCP) located between two nuclei signifies the existence of a chemical bond. The properties of the electron density at the BCP, such as its value (ρ_bcp), its Laplacian (∇²ρ_bcp), and the energy densities, characterize the bond.

Shared interactions (covalent bonds) typically have high ρ_bcp and a negative ∇²ρ_bcp.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces) are characterized by low ρ_bcp and a positive ∇²ρ_bcp. muni.cz

A QTAIM study of this compound would provide a detailed map of its chemical bonding. It would confirm the covalent nature of the C-C and C-H bonds and characterize the polar covalent C=O and C-O bonds. Furthermore, it could reveal weaker intramolecular interactions, such as hydrogen bonds, that contribute to the molecule's preferred conformation. arxiv.orgwiley-vch.de

Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

1-(3,5-Dimethoxyphenyl)pentan-1-one serves as a valuable intermediate and building block in the field of organic synthesis. Its unique structure, featuring a pentanone chain attached to a dimethoxy-substituted phenyl ring, makes it a versatile precursor for creating more intricate molecular frameworks.

The chemical reactivity of this compound allows for its use in the construction of complex organic molecules. The presence of the ketone's carbonyl group and the activated aromatic ring provides multiple sites for chemical modification. For instance, it is utilized in the synthesis of hybrid molecules that combine two different pharmacophores into a single molecular scaffold. This approach aims to develop more potent drugs with dual activities. An example includes its use in preparing hybrid compounds containing α-lipoic acid, a known antioxidant.

The synthesis of complex polymeric architectures (CPAs) often relies on the attachment of initiating sites to precursor molecules. While not directly using this compound, the principles of building complex structures from functionalized precursors are central to this field. The development of highly efficient methods to introduce initiating groups allows for the creation of ultra-high chain density CPAs, which were previously inaccessible through simpler protocols. rsc.org

Its utility as an intermediate is highlighted in the synthesis of various derivatives. The ketone functionality can undergo nucleophilic addition to form alcohols, while the aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of further functional groups. These reactions are fundamental steps in creating a diverse range of more complex molecules for various research applications.

Potential in Materials Science Applications

The specific chemical structure of this compound and its derivatives imparts properties that are of interest in materials science, particularly in the realm of optoelectronics.

Derivatives of this compound, such as chalcones, have been investigated for their nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics. For example, the compound 1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a chalcone (B49325) derivative, exhibits third-order nonlinear absorption, which is essential for optical limiting applications. chemicalpapers.com The Z-scan technique is commonly used to measure these NLO properties, including the nonlinear refractive index and the nonlinear absorption coefficient. researchgate.net

The presence of donor and acceptor groups in a molecule can enhance its NLO response. In derivatives of this compound, the dimethoxyphenyl group can act as an electron donor. The study of similar compounds, like 1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, which crystallizes in a centrosymmetric space group, provides insights into how molecular structure influences NLO properties. researchgate.net Although a centrosymmetric structure typically results in the absence of second-order NLO effects, third-order effects can still be significant. Quantum chemical analyses are also employed to understand the photophysics and predict the NLO properties of related novel compounds for potential photonic applications. nih.gov

Table 1: Nonlinear Optical Properties of Related Chalcone Derivatives

| Compound | Technique | Key Finding | Application |

| 1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl) prop-2-en-1-one | Z-scan | Third-order nonlinear absorption chemicalpapers.com | Optical limiting chemicalpapers.com |

| 1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | Single Crystal X-ray Diffraction | Centrosymmetric orthorhombic space group researchgate.net | NLO material research researchgate.net |

| 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-Pyrazolines | Z-scan | Determination of nonlinear refractive index and absorption coefficient researchgate.net | Photonics industry researchgate.net |

This table is generated based on data from the text to provide an interactive overview of the NLO properties of related compounds.

Chromatographic Separation Techniques for Stereoisomers

When this compound or its derivatives are synthesized or modified in a way that creates a chiral center, the resulting mixture of enantiomers often requires separation for specific applications. Chiral chromatography is a primary method for achieving this separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are particularly effective. For instance, amylose tris(3,5-dimethylphenylcarbamate) is a common chiral selector used in HPLC columns for enantioseparation. chromatographytoday.com The choice of mobile phase, which can range from normal-phase (e.g., n-hexane/alcohol mixtures) to polar organic modes, significantly influences the separation efficiency. nih.govnih.gov

Studies on pyrazoline derivatives, which are structurally related to some derivatives of this compound, have demonstrated successful enantioseparation using polysaccharide-based CSPs. nih.govnih.gov For example, a study on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives achieved separation using Chiralpak AD, Chiralcel OD, and Chiralcel OJ columns with both pure alcohol and normal-phase mobile phases. nih.gov In some cases, single enantiomers can be isolated on a semipreparative scale for further characterization and activity testing. nih.gov

The selection of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. For example, in the separation of pyrazoline derivatives, cellulose-based columns showed superiority in polar organic modes, while amylose-based columns were more effective in the normal elution mode. nih.gov The development of these methods is crucial for monitoring stereoselective syntheses and for providing pure enantiomers for pharmacological evaluation.

Table 2: Chiral Separation Techniques and Conditions

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) nih.gov | Normal-phase (n-hexane/alcohol) or pure alcohols nih.gov | Enantioseparation of pyrazoline derivatives nih.gov |

| Chiral HPLC | Lux cellulose-2, Lux amylose-2 nih.gov | Normal and polar organic modes nih.gov | Enantioseparation of pyrazoline derivatives nih.gov |

| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) chromatographytoday.com | Normal phase, reversed phase, polar organic, SFC conditions chromatographytoday.com | Chiral separations of various compounds chromatographytoday.com |

This table is generated based on data from the text to provide an interactive overview of the chiral separation techniques.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes for 1-(3,5-Dimethoxyphenyl)pentan-1-one

Current synthetic strategies for this compound often rely on classical methods such as Friedel-Crafts acylation. While effective, these methods can present challenges related to catalyst use, reaction conditions, and waste generation. Future research will likely prioritize the development of more sustainable and efficient synthetic protocols. This includes the exploration of greener solvents, catalyst systems with higher turnover numbers and recyclability, and processes that minimize energy consumption. The application of flow chemistry, for instance, could offer significant advantages in terms of reaction control, safety, and scalability. Furthermore, investigating biocatalytic approaches, utilizing enzymes to perform key synthetic steps, could lead to highly selective and environmentally benign production methods.

Exploration of Novel Chemical Transformations and Reaction Cascades

The chemical reactivity of this compound is largely dictated by its ketone functional group and the electron-rich aromatic ring. While standard transformations like nucleophilic addition to the carbonyl group and electrophilic aromatic substitution are known, there is considerable scope for exploring novel chemical transformations. smolecule.com Future research could focus on developing new catalytic systems to enable previously inaccessible reactions. For example, C-H activation methodologies could allow for the direct functionalization of the pentyl chain or the aromatic ring in a highly regioselective manner. Additionally, designing reaction cascades, where multiple transformations occur in a single pot, would significantly enhance synthetic efficiency. Such cascades could leverage the inherent reactivity of the molecule to rapidly construct complex molecular architectures from a simple starting material.

Advanced Computational Modeling for Precise Structure-Reactivity Relationships and Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. In the context of this compound, advanced computational modeling can provide deep insights into its electronic structure, conformational preferences, and reactivity. Future research will likely employ sophisticated quantum mechanical calculations and molecular dynamics simulations to establish precise structure-reactivity relationships. This will enable the rational design of new derivatives with tailored properties. For instance, by modeling the interaction of the compound with a biological target, it may be possible to design analogs with enhanced activity. Computational screening of virtual libraries of derivatives can also accelerate the discovery of new applications by identifying candidates with desirable electronic or steric properties for specific functions.

Unexplored Applications in Broader Chemical Sciences and Interdisciplinary Fields